4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine, sulfuric acid
Description
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1H-imidazol-2-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S.H2O4S/c8-6-2-1-5(12-6)4-3-10-7(9)11-4;1-5(2,3)4/h1-3H,(H3,9,10,11);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSOKXORRBDSRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CN=C(N2)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for 4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine Core
The synthesis of imidazole derivatives substituted with chlorothiophene groups generally involves:
- Step 1: Construction of the imidazole ring through condensation reactions involving appropriate aldehydes or ketones and nitrogen-containing precursors.
- Step 2: Introduction of the 5-chlorothiophen-2-yl substituent either by using chlorothiophene-containing starting materials or by substitution reactions on the imidazole ring.
- Step 3: Functionalization at the 2-position with an amine group , often achieved via amination reactions or by using precursors that already contain the amine functionality.
A representative synthetic approach for related imidazole derivatives involves condensation of amidines or pentamidine hydrochloride analogs with dialdehydes under controlled pH conditions to form the imidazole ring with high purity and yield. For example, a patent describes the preparation of 2-butyl-4-chloro-5-formylimidazole via condensation of pentamidine hydrochloride and ethyl dialdehyde, maintaining the pH between 6.0 and 7.5 to optimize yield and minimize by-products. Subsequent dehydration and chlorination steps yield the chlorinated imidazole derivative with high purity.
Specific Considerations for Chlorothiophene Substitution
The chlorothiophene moiety can be introduced by starting with 5-chlorothiophene-2-carbaldehyde or similar precursors. The thiophene ring bearing the chlorine substituent at the 5-position is retained during the condensation to form the imidazole ring.
In analogous heterocyclic syntheses involving chlorothiophene-substituted thiazole or imidazole derivatives, the process often includes:
- Bromination of 1-(4-chlorothiophen-2-yl)ethanone to activate the molecule for further substitution.
- Reaction with thiourea or related reagents to form the heterocyclic amine core.
- Subsequent functionalization steps including bromination and nucleophilic substitution to introduce amine functionalities.
Although these examples focus on thiazole rather than imidazole, the principles of handling chlorothiophene substituents and amination are transferable.
Formation of the Sulfuric Acid Salt
The conversion of the free base 4-(5-chlorothiophen-2-yl)-1H-imidazol-2-amine into its sulfuric acid salt is typically achieved by:
- Dissolving the free amine compound in a suitable solvent such as ethanol or water.
- Adding stoichiometric amounts of sulfuric acid under controlled temperature conditions.
- Isolating the crystalline sulfuric acid salt by filtration or crystallization.
This salt formation improves the compound's stability, solubility, and handling properties, which is common in pharmaceutical intermediate preparation.
Summary Table of Preparation Steps and Conditions
Research Findings and Optimization Notes
- pH Control: Maintaining the pH between 6.0 to 7.5 during condensation is essential to avoid side reactions and maximize yield and purity.
- Temperature Control: Chlorination and amination steps require precise temperature control (typically 80–105°C) to ensure reaction completion without decomposition.
- Purification: Post-reaction workup involves crystallization, filtration, and drying, often with pH adjustment to 1-2 to facilitate extraction and purity.
- Yields: Reported yields for similar heterocyclic amine syntheses range from 45% to 70%, depending on reaction conditions and purification.
- Reagent Selection: Use of phosphorus oxychloride and N,N-dimethylformamide (DMF) is common for chlorination steps, while potassium carbonate and thiourea are used for amination and ring formation.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolines.
Substitution: Halogenated thiophenes and imidazoles.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug design.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of imidazole compounds exhibit antimicrobial properties. A study demonstrated that modifications to the imidazole ring can enhance activity against various bacterial strains, suggesting that 4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine could be explored further for developing antimicrobial agents .
Material Science
In material science, this compound can be utilized as a building block for synthesizing novel materials with specific electronic properties. The incorporation of thiophene and imidazole units can lead to materials suitable for organic electronics.
Case Study: Organic Photovoltaics
A study focused on synthesizing polymers incorporating thiophene and imidazole derivatives for use in organic photovoltaic devices. The results indicated improved charge transport properties, enhancing the efficiency of solar cells .
Agrochemicals
The compound's unique structure also positions it as a potential candidate in agrochemical formulations. Its ability to interact with plant systems can lead to the development of new pesticides or herbicides.
Case Study: Herbicidal Activity
Research into the herbicidal properties of imidazole derivatives revealed that certain modifications could enhance selectivity towards target weeds while minimizing damage to crops. This suggests that 4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine may serve as a lead compound in developing selective herbicides .
Mechanism of Action
The mechanism of action of 4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. The sulfuric acid component enhances the compound’s solubility and reactivity, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The 2-aminoimidazole core is conserved across analogs, but substituents on the phenyl or heteroaryl rings modulate physicochemical and biological properties. Key comparisons include:
Notes:
- Electron-Withdrawing Groups : The 5-chlorothiophen-2-yl group in the target compound differs from phenyl-based substituents (e.g., bromo, fluoro) by introducing a sulfur atom, which may alter π-π stacking and redox properties.
- Sulfuric Acid vs. Hydrochloride Salts : Most analogs (e.g., 4-(4-(2-methoxyethoxy)phenyl)-1H-imidazol-2-amine hydrochloride ) use HCl for salt formation. Sulfuric acid may confer higher solubility in polar solvents.
Biological Activity
The compound 4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine, sulfuric acid (CAS Number: 1423034-39-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, properties, and relevant research findings.
Molecular Formula : C₇H₈ClN₃O₄S₂
Molecular Weight : 297.7 g/mol
IUPAC Name : 4-(5-chloro-2-thienyl)-1H-imidazol-2-amine; sulfuric acid (1:1)
| Property | Value |
|---|---|
| CAS Number | 1423034-39-2 |
| Molecular Formula | C₇H₈ClN₃O₄S₂ |
| Molecular Weight | 297.7 g/mol |
| IUPAC Name | 4-(5-chloro-2-thienyl)-1H-imidazol-2-amine; sulfuric acid |
Antimicrobial Properties
Recent studies indicate that imidazole derivatives exhibit significant antimicrobial activities. For instance, compounds similar to 4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine have been shown to possess inhibitory effects against various bacterial strains. A study demonstrated that imidazole ligands and their metal complexes displayed enhanced antimicrobial activity compared to their parent compounds, suggesting the potential for 4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine to act similarly .
Antioxidant Activity
Antioxidant properties are critical in evaluating the therapeutic potential of new compounds. The antioxidant capacity of imidazole derivatives has been assessed using various assays, including the ABTS radical scavenging assay. These studies revealed that certain imidazole compounds effectively scavenge free radicals, indicating their potential role in preventing oxidative stress-related diseases .
Case Studies
- Study on Imidazole Derivatives :
- Metal Complexes of Imidazoles :
- Computational Studies :
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine using sulfuric acid?
- Methodological Answer : The synthesis typically involves cyclization or sulfonation reactions. For example, sulfuric acid can act as a catalyst in forming the imidazole ring via condensation of 5-chlorothiophene derivatives with nitriles or amines. A stepwise approach includes:
Thiophene Functionalization : Introduce the chlorothiophene moiety via electrophilic substitution.
Imidazole Formation : Use sulfuric acid to promote cyclization, leveraging its dehydrating properties .
- Critical Note : Monitor reaction temperature to avoid over-sulfonation, which may degrade the imidazole backbone .
Q. What safety protocols are essential when handling sulfuric acid in reactions involving this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of vapors, as sulfuric acid reacts exothermically with organic compounds .
- PPE : Acid-resistant gloves (e.g., nitrile), goggles, and lab coats.
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) .
- Storage : Store in sealed containers at 2–8°C to prevent moisture absorption and decomposition .
Advanced Research Questions
Q. How do computational models predict the stability of sulfuric acid clusters with imidazole derivatives in atmospheric studies?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) assess cluster formation free energies. Key findings:
- Cluster Stability : Sulfuric acid forms stable clusters with amines via hydrogen bonding. For imidazole derivatives, the electron-rich nitrogen enhances binding energy compared to ammonia .
- Growth Inhibition : Clusters with ≥2 sulfuric acid molecules may exhibit kinetic trapping due to deep local minima, requiring co-catalysts (e.g., ammonia) for further growth .
- Experimental Validation : Pair computational data with mass spectrometry or ion mobility spectrometry to verify cluster stability .
Q. What analytical techniques resolve contradictions in structural characterization of the compound under varying solvent conditions?
- Methodological Answer :
- FT-IR Spectroscopy : Identifies hydrogen bonding patterns between the imidazole NH group and sulfuric acid .
- NMR Solvent Screening : Use deuterated DMSO or CDCl₃ to assess proton exchange rates. For example, DMSO-d₆ stabilizes the NH resonance, while CDCl₃ may induce broadening due to acid-base interactions .
- X-ray Crystallography : Resolves polymorphic forms influenced by sulfuric acid solvation (e.g., sulfate salt vs. free base) .
Q. How does sulfuric acid modulate the reaction kinetics of imidazole derivatives in electrophilic substitutions?
- Methodological Answer :
- Acid Strength : Concentrated H₂SO₄ (>75%) acts as an oxidizing agent, enabling sulfonation of the thiophene ring. Dilute acid (<50%) favors protonation of the imidazole nitrogen, enhancing electrophilic attack .
- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates. For example, sulfonation of the thiophene moiety follows second-order kinetics under high acidity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
